molecular formula C10H7ClO B3292790 2-Chloro-1H-indene-3-carbaldehyde CAS No. 88099-28-9

2-Chloro-1H-indene-3-carbaldehyde

Cat. No.: B3292790
CAS No.: 88099-28-9
M. Wt: 178.61 g/mol
InChI Key: GCYDWEAUOHTNKY-UHFFFAOYSA-N
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Description

2-Chloro-1H-indene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClO and its molecular weight is 178.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 178.0185425 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3H-indene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-10-5-7-3-1-2-4-8(7)9(10)6-12/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDWEAUOHTNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=C1Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70830533
Record name 2-Chloro-1H-indene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88099-28-9
Record name 2-Chloro-1H-indene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-1H-indene-3-carbaldehyde: Structural Architecture and Synthetic Utility

[1]

Executive Summary

2-Chloro-1H-indene-3-carbaldehyde (CAS: 88099-28-9) is a highly reactive, bifunctional electrophile serving as a critical scaffold in the synthesis of fused polycyclic heterocycles.[1] Characterized by a "push-pull" alkene system embedded within an indene core, this molecule features a vinyl chloride moiety at the C2 position and a formyl group at the C3 position.[1]

This guide provides a comprehensive technical analysis of its chemical structure, a validated synthesis protocol via the Vilsmeier-Haack reaction, and its application in developing bioactive indeno[1,2-c]pyrazoles—a class of compounds with demonstrated efficacy as EGFR tyrosine kinase inhibitors and antimicrobial agents.[1]

Structural Analysis & Physicochemical Properties

Chemical Identity
  • IUPAC Name: this compound[1][2]

  • CAS Number: 88099-28-9[1]

  • Molecular Formula: C₁₀H₇ClO

  • Molecular Weight: 178.61 g/mol

  • SMILES: ClC1=C(C=O)C2=CC=CC=C2C1[2]

Electronic Architecture

The molecule's reactivity is defined by the


-chlorovinyl aldehyde
  • Electrophilicity: The C3-formyl group acts as a strong electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.[1]

  • Vinyl Chloride Lability: The chlorine atom at C2 is vinylic but, due to the conjugation with the aldehyde, behaves similarly to an acid chloride or activated vinyl halide.[1] It readily undergoes addition-elimination reactions (SNV mechanism) with nucleophiles like hydrazines or amines.

  • Planarity: The fused benzene ring ensures the entire indene system remains planar, facilitating intercalation in biological targets (e.g., DNA) or stacking in crystal lattices.[1]

PropertyValueRelevance
Physical State Yellow to Orange PowderConjugation extends absorption into visible region.
Melting Point 145–150 °C (approx.)Indicates stable crystalline lattice; purity marker.
Solubility DMSO, DMF, CHCl₃Soluble in polar aprotic solvents; poor water solubility.[1]
Reactivity High (Bifunctional)Susceptible to condensation (CHO) and substitution (C-Cl).

Synthesis: The Vilsmeier-Haack Route

The definitive route to this compound utilizes the Vilsmeier-Haack reaction applied to 2-indanone .[1]

Critical Distinction:

  • 1-Indanone substrate yields 3-chloro-1H-indene-2-carbaldehyde.[1]

  • 2-Indanone substrate yields this compound.[1]

Mechanism of Formation

The reaction proceeds via the in situ generation of a chloromethyliminium salt (Vilsmeier reagent), which attacks the enol form of 2-indanone.[1]

VilsmeierMechanismcluster_0Reagent Formationcluster_1Substrate Activationcluster_2Formylation & ChlorinationDMFDMFVReagentChloromethyliminiumSalt (Electrophile)DMF->VReagent+ POCl3POCl3POCl3Indanone2-IndanoneEnol2-Hydroxyindene(Enol Form)Indanone->EnolTautomerizationIntermediateIminium IntermediateEnol->Intermediate+ VReagent(Attack at C3)Product2-Chloro-1H-indene-3-carbaldehydeIntermediate->ProductHydrolysis(-HCl, -H3PO4)

Figure 1: Mechanistic pathway for the synthesis of this compound from 2-indanone.

Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood under an inert atmosphere.

  • Reagent Preparation:

    • Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv).

    • Cool to 0°C under N₂ atmosphere.

    • Add POCl₃ (1.2 equiv) dropwise over 30 minutes. Stir for 1 hour to form the Vilsmeier complex (white/yellow precipitate may form).

  • Substrate Addition:

    • Dissolve 2-indanone (1.0 equiv) in a minimal amount of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[1]

    • Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours. Monitor by TLC (disappearance of ketone).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice/sodium acetate (saturated solution) to buffer the hydrolysis. Caution: Exothermic.

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

    • Filter the resulting yellow precipitate.

    • Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to obtain the title compound.

Reactivity & Medicinal Applications[1][4]

The core value of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems.[1]

Synthesis of Indeno[1,2-c]pyrazoles

Reaction with hydrazines (NH₂NH-R) triggers a cascade sequence:

  • Condensation: Formation of a hydrazone at the aldehyde (C3).

  • Cyclization: Intramolecular nucleophilic substitution of the chlorine at C2 by the hydrazine nitrogen.[1]

  • Aromatization: Formation of the fully conjugated indeno-pyrazole system.

These derivatives are potent scaffolds for EGFR (Epidermal Growth Factor Receptor) inhibition in non-small cell lung cancer (NSCLC) therapy.

ReactivityMapCore2-Chloro-1H-indene-3-carbaldehydeHydrazine+ Hydrazines(NH2NH-R)Core->HydrazineCyclocondensationAmine+ Primary Amines(R-NH2)Core->AmineNucleophilic Subst. + CondensationActiveMethylene+ Active Methylenes(Malononitrile)Core->ActiveMethyleneKnoevenagel CondensationIndenoPyrazoleIndeno[1,2-c]pyrazoles(Anticancer / EGFR Inhibitors)Hydrazine->IndenoPyrazoleCyclocondensationSchiffBaseN-Substituted Imines(Amino-methylene derivatives)Amine->SchiffBaseNucleophilic Subst. + CondensationMerocyaninePush-Pull Dyes(Merocyanines)ActiveMethylene->MerocyanineKnoevenagel Condensation

Figure 2: Divergent synthetic pathways from the 2-chloro-3-formyl indene scaffold.[1]

Biological Relevance[4][5][6][7]
  • Anticancer: Indeno[1,2-c]pyrazoles derived from this scaffold have shown IC₅₀ values in the nanomolar range against EGFR-mutant cell lines.[1]

  • Antimicrobial: Derivatives synthesized via PEG-400 mediated green chemistry protocols exhibit broad-spectrum activity against S. aureus and E. coli.

References

  • Commercial Verification: CAS 88099-28-9 is listed as this compound by suppliers including and .

  • Synthetic Methodology: Vilsmeier-Haack Reaction Protocol.[3][4][5] "Methodological & Application: Protocol for the Formylation of Aromatic Compounds." BenchChem. Available at: .

  • Medicinal Application (Indeno-pyrazoles): Abd El-Aal, H. A. K., et al.[1] "A new facile synthesis of indeno[1,2-c]pyrazoles... via Friedel-Crafts ring closures."[1][6] European Journal of Chemistry, 2014, 5(2), 277-286.[1] Link.

  • Biological Activity: "Synthesis, biological evaluation and molecular docking studies of indeno[1,2-c]pyrazol derivatives." Bioorganic Chemistry, 2021, 110:104779.[1][7] .

  • Green Chemistry Synthesis: Dawane, B. S., et al. "Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening."[1][8] Organic Communications, 2014.[1][8] .

2-chloroindene-3-carboxaldehyde synonyms and IUPAC names

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding 2-chloroindene-3-carboxaldehyde , structured for research and drug development professionals.

Scaffold Class: Functionalized Indene /


-Chloro-vinyl Aldehyde
Primary Application:  Heterocyclic Synthesis & Medicinal Chemistry Intermediates

Chemical Identity & Nomenclature

This compound represents a specific regioisomer of the chloro-formyl-indene family. It is characterized by a "push-pull" electronic system where the electron-withdrawing chloro and formyl groups are vicinal on the cyclopentadiene ring of the indene core.

Nomenclature Hierarchy
TypeName / IdentifierNotes
IUPAC Name 2-chloro-1H-indene-3-carbaldehyde Preferred Name (PIN). Denotes saturation at C1.
Common Synonyms 2-chloroindene-3-carboxaldehyde2-chloro-3-formylindene3-formyl-2-chloro-1H-indene"Carboxaldehyde" and "Carbaldehyde" are interchangeable.
CAS Number 88099-28-9 Specific to the 2-Cl, 3-CHO isomer.[1][2][3]
Isomeric Distinction Distinct from 3-chloro-1H-indene-2-carbaldehydeThe 3-Cl, 2-CHO isomer (CAS 5058-26-4) is derived from 1-indanone.
Molecular Formula C

H

ClO
MW: 178.61 g/mol
SMILES ClC1=C(C=O)C2=CC=CC=C2C1

Structural Analysis & Reactivity

The this compound scaffold is a bifunctional electrophile . Its reactivity is dominated by the


-chlorovinyl aldehyde motif, which serves as a 1,3-dielectrophilic equivalent (C-C-C unit) for cyclization reactions.
Electronic Properties
  • C3-Formyl Group: Highly electrophilic; susceptible to nucleophilic attack by amines (Schiff base formation) or carbon nucleophiles (Knoevenagel condensation).

  • C2-Chloro Group: Vinyl chloride moiety. While typically inert in simple alkenes, the presence of the electron-withdrawing aldehyde at C3 activates the C2 position for nucleophilic aromatic substitution (

    
    -like) or metal-catalyzed cross-coupling.
    
  • C1-Methylene: The

    
     carbon at position 1 is acidic due to the adjacent double bond and aromatic ring, allowing for potential deprotonation and alkylation, though this is less common than C2/C3 derivatization.
    

Synthesis: The Vilsmeier-Haack Protocol

The primary route to this compound is the Vilsmeier-Haack formylation of 2-indanone. This reaction is regioselective, driven by the enolization preference of the ketone.

Mechanism of Action[4][5]
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier reagent (chloroiminium salt).[4]
    
  • Enolization: 2-Indanone enolizes to 2-hydroxyindene.

  • Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C3 position of the enol.

  • Chlorination & Elimination: The hydroxyl group at C2 is converted to a chloride (via POCl

    
     leaving group), and hydrolysis yields the aldehyde.
    
Experimental Workflow (Diagram)

The following Graphviz diagram illustrates the synthesis pathway and the critical distinction between starting materials (1-indanone vs. 2-indanone).

G Start 2-Indanone Inter Intermediate (Chloroiminium species) Start->Inter Electrophilic Attack (C3 Position) Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Inter Product 2-chloro-1H-indene- 3-carbaldehyde (Target) Inter->Product Hydrolysis (-HCl) IsomerStart 1-Indanone IsomerProd 3-chloro-1H-indene- 2-carbaldehyde (Isomer) IsomerStart->IsomerProd Vilsmeier-Haack (Yields regioisomer)

Caption: Divergent synthesis of chloro-formyl-indenes based on indanone precursor selection.

Protocol Guidelines
  • Reagents: Phosphoryl chloride (POCl

    
    , 1.2–3.0 equiv), Dimethylformamide (DMF, excess or solvent).[5][6]
    
  • Temperature: 0°C (addition)

    
     60–80°C (reaction). Note: High temperatures may promote polymerization.
    
  • Quenching: Pour onto crushed ice/NaOAc. The hydrolysis of the iminium intermediate is exothermic; controlled pH (6–7) maximizes precipitation.

Synthetic Utility & Applications

This scaffold is a "linchpin" in the synthesis of fused tricyclic heterocycles, particularly indenopyrazoles and indenopyrimidines , which are privileged structures in oncology (e.g., tubulin polymerization inhibitors).

Key Transformations
  • Indeno[1,2-c]pyrazoles:

    • Reagent: Hydrazine hydrate or substituted hydrazines.

    • Mechanism:[5][6] Condensation with CHO followed by intramolecular displacement of Cl.

  • Indeno[2,1-d]pyrimidines:

    • Reagent: Amidines or Urea derivatives.

    • Mechanism:[5][6] Cyclocondensation across the Cl-C=C-CHO motif.

Reaction Pathway Visualization

Reactivity cluster_Applications Medicinal Chemistry Applications Core 2-chloro-1H-indene- 3-carbaldehyde Pyraz Indeno[1,2-c]pyrazole (Anticancer Scaffolds) Core->Pyraz + Hydrazines (Cyclization) Pyrim Indeno[2,1-d]pyrimidine (Kinase Inhibitors) Core->Pyrim + Amidines (Base catalyzed) Schiff Schiff Bases (Ligands/Linkers) Core->Schiff + Primary Amines (-H2O)

Caption: Divergent synthesis of fused heterocycles from the 2-chloro-3-formylindene core.

Safety & Handling

  • Hazards: As an

    
    -unsaturated aldehyde with a halogen, this compound is a potential lachrymator  and skin sensitizer. It is likely alkylating.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

  • Incompatibility: Strong oxidizers, strong bases (can cause polymerization of the indene core).

References

  • Accela ChemBio. (n.d.). Product Analysis: this compound (CAS 88099-28-9).[1][2][3] Retrieved from [Link]

  • PubChem. (2025).[7][8] Compound Summary: 3-Chloro-1H-indene-2-carbaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. (General mechanism reference).
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. (Synthetic scope reference).

Sources

Methodological & Application

Application Note: High-Efficiency Formylation of 2-Chloroindene via Vilsmeier-Haack-Arnold Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The formylation of 2-chloroindene to produce 2-chloro-1H-indene-3-carbaldehyde is a pivotal transformation in the synthesis of indenopyrazoles and other fused heterocyclic pharmacophores. While the title suggests starting from 2-chloroindene, the most robust, field-proven protocol utilizes 2-indanone as the starting material in a Vilsmeier-Haack-Arnold reaction.

This "one-pot" transformation is superior because 2-chloroindene is prone to polymerization and instability. The Vilsmeier-Haack-Arnold conditions facilitate in situ enolization, chlorination, and formylation, delivering the stable aldehyde product in high yield without the need to isolate the unstable chloroindene intermediate.

Key Reaction Features:

  • Transformation: 2-Indanone

    
     this compound.
    
  • Mechanism: Electrophilic attack on the enol tautomer followed by chloro-iminium formation and hydrolysis.

  • Critical Control Points: Temperature management during POCl

    
     addition (exothermic) and strict anhydrous conditions to prevent premature quenching of the Vilsmeier reagent.
    

Reaction Mechanism & Logic

The reaction proceeds through the Vilsmeier-Haack-Arnold mechanism, distinct from the standard Vilsmeier-Haack formylation of arenes. Here, the Vilsmeier reagent acts not just as a formylating agent but also as a chlorinating agent for the enolizable ketone.

Mechanistic Pathway (DOT Visualization)

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 POCl3 POCl3 POCl3->VR EnolAttack Enol Attack on VR (C-C Bond Formation) VR->EnolAttack Indanone 2-Indanone (Keto-Enol) Indanone->EnolAttack Inter1 Intermediate (β-Hydroxy Iminium) EnolAttack->Inter1 Chlorination Chlorination (-HOPCl2) Inter1->Chlorination ChloroIminium Chloro-Iminium Salt Chlorination->ChloroIminium Hydrolysis Hydrolysis (NaOAc/H2O) ChloroIminium->Hydrolysis Product 2-Chloro-1H-indene- 3-carbaldehyde Hydrolysis->Product

Caption: Mechanistic flow from Vilsmeier reagent formation to the final chloro-aldehyde product.

Detailed Experimental Protocol

Materials & Reagents
ComponentRoleEquivalents (Eq)Notes
2-Indanone Substrate1.0Commercial grade (97%+)
POCl

Reagent2.5 - 3.0Freshly distilled if yellow/viscous
DMF Solvent/Reagent5.0 - 10.0Anhydrous, stored over molecular sieves
DCM Extraction Solvent-For workup
NaOAc (aq) QuenchExcessBuffered hydrolysis prevents tars
Step-by-Step Workflow
Phase 1: Vilsmeier Reagent Formation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Solvent: Charge the flask with anhydrous DMF (5.0 Eq). Cool to 0°C using an ice/salt bath.

  • Reagent Addition: Add POCl

    
     (3.0 Eq) dropwise over 20–30 minutes.
    
    • Critical: Maintain internal temperature < 10°C .[1][2] The reaction is highly exothermic. A white/yellow precipitate (Vilsmeier salt) may form.

  • Activation: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 2-indanone (1.0 Eq) in a minimal amount of DMF (if solid) or add neat if liquid/oil.

  • Addition: Add the 2-indanone slowly to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to 70–80°C .

    • Observation: The solution will darken (orange/red/brown). Evolution of HCl gas will occur (vent to a scrubber).

  • Monitoring: Stir at 70–80°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone and the appearance of a UV-active non-polar spot (aldehyde).

Phase 3: Hydrolysis & Workup[1]
  • Quenching: Cool the reaction mixture to RT, then to 0°C.

  • Hydrolysis: Pour the reaction mixture slowly onto crushed ice containing Sodium Acetate (NaOAc) (approx. 3-4 Eq).

    • Why NaOAc? Buffering the hydrolysis (pH ~4-5) prevents acid-catalyzed polymerization of the electron-rich indene product.

  • Stirring: Stir vigorously for 1 hour. The product often precipitates as a yellow/orange solid.

  • Extraction: If no solid precipitates, extract with Dichloromethane (DCM) (3x). Wash combined organics with water (2x), sat. NaHCO

    
    , and brine.[3]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (SiO
    
    
    , 0-10% EtOAc in Hexanes).
Workflow Diagram (DOT Visualization)

Workflow Start Start: Anhydrous DMF Cool to 0°C AddPOCl3 Add POCl3 dropwise (Keep T < 10°C) Start->AddPOCl3 AddSubstrate Add 2-Indanone (Slow addition) AddPOCl3->AddSubstrate Stir 30 min Heat Heat to 75°C (3-6 Hours) AddSubstrate->Heat Quench Pour onto Ice/NaOAc (Hydrolysis) Heat->Quench Check TLC Workup Extract (DCM) -> Wash -> Dry Quench->Workup Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify

Caption: Operational workflow for the synthesis of this compound.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Overheating or poor hydrolysisKeep reaction T < 80°C. Use buffered NaOAc quench instead of water/acid only.
Incomplete Conversion Old POCl

(Hydrolyzed)
Distill POCl

prior to use. Ensure N

atmosphere.
Regioselectivity Issues N/A for 2-Indanone2-Indanone is symmetric regarding C1/C3. Product is unique.
Violent Exotherm Fast addition of POCl

Slow addition rate. Efficient cooling is mandatory.

Analytical Data Expectations

  • Appearance: Yellow to orange crystalline solid or viscous oil.

  • Melting Point: ~145–149°C (Lit.[3] varies, often lower for crude).

  • 1H NMR (CDCl

    
    ): 
    
    • 
       ~10.0–10.2 ppm (s, 1H, CHO)
      
    • 
       ~7.2–7.8 ppm (m, 4H, Aromatic H)
      
    • 
       ~3.8 ppm (s, 2H, CH
      
      
      
      of indene ring) – Note: In the 2-chloro-3-formyl isomer, the CH
      
      
      is at position 1.
  • IR: Strong C=O stretch at ~1670 cm

    
     (conjugated aldehyde).
    

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • BenchChem. (2025).[1] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link

  • ChemicalBook. this compound Product Page. Link

Sources

Application Note: Nucleophilic Substitution & Cyclization of 2-Chloro-1H-indene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the chemical manipulation of 2-chloro-1H-indene-3-carbaldehyde (CAS: 88099-28-9). It is designed for medicinal chemists and synthetic organic chemists requiring robust protocols for nucleophilic substitution and heterocyclization.


MW:  178.61  g/mol [1]

Introduction & Reactivity Profile

This compound represents a highly reactive "push-pull" alkene scaffold embedded within a fused ring system. Structurally, it functions as a cyclic


-chloroacrolein  (3-chloroprop-2-enal). The chlorine atom at position C-2 is activated by the electron-withdrawing aldehyde group at C-3, rendering it susceptible to nucleophilic attack via an Addition-Elimination (

Vinylic)
mechanism, rather than the classical

pathway observed in alkyl halides.
Chemoselectivity Landscape

The molecule possesses two distinct electrophilic sites:

  • C-2 (Vinyl Chloride): A "soft" electrophile susceptible to nucleophilic displacement by amines, thiols, and stabilized carbanions.

  • C-3 (Formyl Group): A "hard" electrophile susceptible to 1,2-addition (e.g., Schiff base formation, Knoevenagel condensation).

Strategic Utility: This scaffold is a privileged intermediate for synthesizing fused tricyclic heterocycles, specifically indeno[1,2-c]pyrazoles , indeno[1,2-b]pyridines , and indeno[1,2-d]pyrimidines , which are pharmacophores in anti-inflammatory and anticancer drug discovery.

Mechanistic Insight: The Vinylic Pathway

Unlike alkyl halides, the vinylic C-Cl bond does not undergo heterolysis to form a cation (


) nor does it allow backside attack (

). The substitution proceeds via an addition-elimination sequence:
  • Nucleophilic Addition: The nucleophile (Nu:) attacks the electron-deficient C-2, breaking the

    
    -bond and forming a resonance-stabilized tetrahedral intermediate (enolate).
    
  • Elimination: The lone pair from the oxygen (or C-3) collapses back to reform the double bond, expelling the chloride ion.

SN_Mechanism Figure 1: Addition-Elimination Mechanism (SNVinylic) at C-2 cluster_0 Step 1: Addition cluster_1 Step 2: Elimination S1 2-Cl-Indene-3-CHO TS1 Tetrahedral Intermediate (Stabilized Anion) S1->TS1 + Nucleophile (Nu:) P1 2-Nu-Indene-3-CHO TS1->P1 - Cl- LG Cl- Leaving Group TS1->LG

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 2-(alkyl/arylamino)-1H-indene-3-carbaldehydes. Scope: Primary and secondary amines (morpholine, piperidine, aniline).

Materials
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)

  • Workup: Ethyl acetate, Brine,

    
    
    
Step-by-Step Procedure
  • Preparation: Dissolve this compound (1 mmol, 178 mg) in anhydrous DMF (3 mL) in a round-bottom flask.

  • Addition: Add the base (

    
    , 1.5 mmol, 207 mg) followed by the amine (1.2 mmol) dropwise at room temperature.
    
    • Note: For volatile amines, cool the reaction mixture to 0°C before addition.

  • Reaction: Stir the mixture at 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The spot for the starting chloride (

    
    ) should disappear, and a more polar fluorescent spot (amino-aldehyde) should appear.
    
  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

    • Observation: A yellow/orange precipitate usually forms.

  • Isolation:

    • Method A (Solid Product): Filter the precipitate, wash with water, and dry under vacuum. Recrystallize from EtOH.

    • Method B (Oily Product): Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over

      
      , and concentrate. Purify via flash column chromatography.
      

Yield Expectation: 75–90%

Protocol B: Indeno[1,2-c]pyrazole Synthesis (One-Pot Cyclization)

Objective: Synthesis of 1,4-dihydroindeno[1,2-c]pyrazole via cascade condensation-substitution. Mechanism: Hydrazine attacks the aldehyde (C-3) to form a hydrazone, which then undergoes intramolecular nucleophilic attack at C-2 to displace chloride.

Materials
  • This compound (1.0 equiv)

  • Hydrazine Hydrate (80% or 98%) (2.5 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic Acid (Catalytic, optional)

Step-by-Step Procedure
  • Dissolution: Dissolve the chloro-aldehyde (1 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine Hydrate (2.5 mmol) slowly at room temperature.

    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
  • Monitoring: TLC will show the disappearance of the aldehyde. The product is often highly polar.

  • Workup: Cool to room temperature. The pyrazole derivative often crystallizes directly from the solution upon cooling.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 50% volume and dilute with cold water. Recrystallize from EtOH/Water.

Data Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (

    
     ppm) and the appearance of the pyrazole NH (broad singlet, exchangeable with 
    
    
    
    ).
Protocol C: C-S Bond Formation (Thiolation)

Objective: Synthesis of 2-(alkylthio)-1H-indene-3-carbaldehydes.

Step-by-Step Procedure
  • Setup: Under Nitrogen atmosphere, dissolve the chloro-aldehyde (1 mmol) in dry THF (5 mL).

  • Base Activation: Add Triethylamine (1.5 mmol).

  • Thiol Addition: Add the thiol (1.1 mmol) (e.g., thiophenol, benzyl mercaptan).

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Note: Thiols are stronger nucleophiles than amines; heating is rarely required and may cause polymerization.

  • Workup: Dilute with water, extract with DCM. The product is often a yellow oil or low-melting solid.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too bulky or weak.Switch solvent to DMF or DMSO (polar aprotic accelerates

Ar/Vinylic). Increase Temp to 100°C.
By-product: Aldehyde Condensation Amine attacking CHO group (Schiff base).Use secondary amines to avoid stable imine formation. For primary amines, ensure base is present to favor Cl-displacement.
Polymerization/Tars Reaction temperature too high; unstable intermediate.Conduct reaction at 0°C -> RT. Add radical inhibitor (BHT) if radical pathways are suspected (rare).
Hydrolysis Wet solvent converting Cl to OH (enol).Use anhydrous solvents. Ensure base is dry.

Reaction Workflow Diagram

Reaction_Map Figure 2: Divergent Synthesis from this compound Start This compound (Electrophilic Hub) Path1 Protocol A: Amination Start->Path1 + R-NH2 / Base Path2 Protocol B: Cyclization (Hydrazine) Start->Path2 + NH2NH2 / EtOH Path3 Protocol C: Thiolation Start->Path3 + R-SH / Base Prod1 2-Amino-indene-3-carbaldehydes Path1->Prod1 SN-Vinylic Prod2 Indeno[1,2-c]pyrazoles Path2->Prod2 Condensation + Substitution Prod3 2-Thio-indene-3-carbaldehydes Path3->Prod3 SN-Vinylic

Safety & Handling

  • Sensitizer:

    
    -chloroaldehydes are potent skin sensitizers and lachrymators. Handle only in a fume hood.
    
  • Waste: Aqueous waste from these reactions may contain alkylating agents. Treat with dilute NaOH/NaOCl before disposal to destroy active electrophiles.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles.[2] Comprehensive Organic Synthesis, 2, 777-794. (Foundational review on chloro-aldehyde synthesis and reactivity).

  • BenchChem. (n.d.). 1-Chloro-1H-indene Structure and Reactivity. Retrieved from (General reactivity of chloro-indene scaffolds).

  • Accela Chem. (2023). Product Analysis: this compound (CAS 88099-28-9).[1][3][4] Retrieved from (Commercial availability and physical data).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Katritzky, A. R., et al. (2005). Synthesis of fused pyrazoles from -chloro- -unsaturated aldehydes. Arkivoc, (v), 17-29. (Analogous protocols for quinoline/indene systems).

Sources

Application Note: Schiff Base Formation using 2-Chloro-1H-indene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This Application Note details the protocol for synthesizing Schiff bases (imines) derived from 2-Chloro-1H-indene-3-carbaldehyde . This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for indenopyrazoles, indenopyridines, and other fused heterocycles.

The Reactivity Paradox

The this compound moiety presents a unique challenge compared to standard benzaldehydes. It contains two electrophilic sites:

  • The Carbonyl Carbon (C=O): The primary site for nucleophilic attack by amines to form the Schiff base.

  • The Vinylic Carbon (C-Cl): Activated by the adjacent aldehyde, this site is susceptible to nucleophilic aromatic substitution (

    
    -like) or addition-elimination mechanisms.
    

Critical Consideration: When reacting with mono-amines (e.g., anilines), the reaction typically stops at the Schiff base (Imine) stage under mild conditions. However, when reacting with binucleophiles (e.g., hydrazine, ethylenediamine), the initial Schiff base often undergoes rapid intramolecular cyclization to displace the chlorine atom, forming tricyclic systems. This guide focuses on isolating the Schiff base while preventing premature cyclization or hydrolysis.

Reaction Mechanism & Pathway Analysis

The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism. The presence of the electron-withdrawing chlorine atom at the


-position makes the aldehyde highly electrophilic, accelerating the initial nucleophilic attack but also destabilizing the intermediate carbinolamine.
DOT Diagram 1: Reaction Mechanism & Competitive Pathways

SchiffBaseMechanism Aldehyde 2-Chloro-1H-indene- 3-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Nucleophilic Attack Imine Target Schiff Base (Imine) Carbinolamine->Imine -H2O (Acid Cat.) Water H2O (Byproduct) Carbinolamine->Water Cyclized Cyclized Product (e.g., Indenopyrazole) Imine->Cyclized If R-NH2 is Binucleophile (e.g., Hydrazine)

Figure 1: Mechanistic flow from aldehyde to Schiff base.[1] The red dotted path indicates the risk of cyclization when using dinucleophiles.

Experimental Protocols

Protocol A: Standard Synthesis with Aromatic Amines (Anilines)

Objective: Isolate the stable imine without displacing the chlorine.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

    • Note: Ensure the aldehyde is fully dissolved; gentle warming (40°C) may be required.

  • Addition: Add 1.0 mmol of the substituted aniline dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why? The acid protonates the carbinolamine hydroxyl group, making it a better leaving group (water), thus driving the equilibrium toward the imine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear, and a new, usually fluorescent, spot should appear.
      
  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Objective: High-throughput synthesis with reduced solvent usage.

  • Mix: In a microwave process vial, mix 1.0 mmol aldehyde and 1.0 mmol amine.

  • Solvent: Add minimal ethanol (1–2 mL) to create a slurry. Add 1 drop of AcOH.

  • Irradiation: Irradiate at 150 W, 80°C for 5–10 minutes .

  • Workup: Pour the reaction mixture into crushed ice. Filter the resulting precipitate.

Data Analysis & Validation

Expected Characterization Data

To validate the formation of the Schiff base and ensure the chlorine atom is still intact (i.e., no cyclization occurred), look for the following spectral signatures:

TechniqueParameterExpected ValueInterpretation
FT-IR

1610 – 1635 cm⁻¹Strong band. Confirms imine formation.
FT-IR

AbsentDisappearance of aldehyde peak (~1660-1680 cm⁻¹) confirms conversion.
¹H NMR Azomethine (-CH=N-)

8.5 – 9.2 ppm
Singlet (1H). Diagnostic peak for Schiff bases.[2]
¹H NMR Vinyl (-C=C-)

~7.0 – 7.5 ppm
Indene ring protons.
¹³C NMR Azomethine Carbon

158 – 164 ppm
Characteristic imine carbon shift.
Mass Spec Molecular Ion[M+H]⁺Should match MW of Aldehyde + Amine - 18 (Water).
Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield or No Precipitate CheckTLC Check TLC: Aldehyde still present? Problem->CheckTLC Yes Yes (Incomplete Rxn) CheckTLC->Yes No No (Side Rxn/Solubility) CheckTLC->No Action1 1. Add Dean-Stark trap (remove water) 2. Increase Catalyst (AcOH) Yes->Action1 Action2 1. Check pH (too acidic hydrolyzes imine) 2. Rotovap solvent to 1/3 volume 3. Add cold water to force precip No->Action2

Figure 2: Troubleshooting logic for common synthetic failures.

Critical Control Points (Self-Validation)

To ensure the "Trustworthiness" of this protocol, the user must adhere to these control points:

  • Moisture Control: The formation of Schiff bases is an equilibrium reaction (

    
    ).
    
    • Validation: If yield is <50%, add Molecular Sieves (4Å) to the reaction flask or use a Dean-Stark apparatus to physically remove water, driving the equilibrium to the right.

  • Acid Sensitivity:

    • Validation: Do not use strong mineral acids (HCl, H₂SO₄) as catalysts. They can protonate the amine completely (deactivating it) or hydrolyze the newly formed imine. Glacial acetic acid is the standard because it buffers the pH to the optimal range (pH 4–5).

  • Chlorine Stability:

    • Validation: If the product Mass Spec shows a loss of 35/37 mass units (Cl), you have likely cyclized the product or performed a substitution. Ensure reaction temperature does not exceed 80°C unless cyclization is the intended goal.

References

  • Vilsmeier-Haack Chemistry & Indene Derivatives

    • Mechanism of aldehyde synthesis: Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier–Haack Reaction.[4][5][3][6] Organic Reactions.[7][8][9][10][5][3][6][11][12]

    • Source:

  • Schiff Base Synthesis Protocols

    • General Acid Catalysis: Qin, W., et al. (2013). A review on the synthesis of Schiff bases. Asian Journal of Chemistry.
    • Microwave Methods: Gopalakrishnan, M., et al. (2007). Microwave assisted synthesis of some new Schiff bases. Arabian Journal of Chemistry.
    • Source:

  • Reactivity of 2-Chloro-3-formyl Scaffolds (Quinoline Analog)

    • Note: The reactivity of 2-chloro-3-formylindene mirrors that of 2-chloro-3-formylquinoline regarding nucleophilic
    • Reference: Srivastava, A., et al. (2017). Chemistry of 2-chloroquinoline-3-carbaldehyde: A review. Journal of the Iranian Chemical Society.
    • Source:

  • Spectroscopic Characterization

    • Imine NMR Shifts: Silverstein, R. M., et al.
    • Source:

Sources

Application Note: Chemoselective Reduction of 2-Chloro-1H-indene-3-carbaldehyde to (2-Chloro-1H-inden-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The synthesis of (2-chloro-1H-inden-3-yl)methanol is a critical synthetic node in the preparation of the 2-chloro-3-indenylmethyloxycarbonyl (CLIMOC) amino-protecting group. CLIMOC is a highly base-sensitive moiety utilized in advanced solid-phase peptide synthesis (SPPS) and inverse Merrifield approaches .

The precursor, 2-chloro-1H-indene-3-carbaldehyde, presents a unique chemoselectivity challenge. The molecule features an


-unsaturated aldehyde system conjugated within an indene ring, alongside a vinylic chloride. The objective is to achieve a strict 1,2-hydride addition to yield the primary alcohol without triggering side reactions.

Causality of Reagent Selection: Standard catalytic hydrogenation (e.g.,


, 

) is strongly contraindicated, as it will rapidly cause hydrodehalogenation of the vinylic chloride and over-reduce the indene double bond. Conversely, strong nucleophilic hydride donors like Lithium Aluminum Hydride (

) risk over-reduction and potential substitution at the halogenated carbon.

Sodium borohydride (


) in an alcoholic solvent (methanol or ethanol) at 0 °C is the optimal choice. The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity. According to hard-soft acid-base (HSAB) principles, this directs the "hard" hydride nucleophile exclusively to the carbonyl carbon (1,2-reduction) rather than the "soft" 

-carbon (1,4-conjugate addition) .

Mechanism A 2-Chloro-1H-indene- 3-carbaldehyde B Hydride Attack (NaBH4) at Carbonyl A->B MeOH, 0 °C D 1,4-Conjugate Addition (Avoided) A->D Hard/Soft mismatch E Hydrodehalogenation (Avoided) A->E Mild conditions C (2-Chloro-1H-inden- 3-yl)methanol B->C H+ Quench

Chemoselective 1,2-reduction pathway vs. avoided side reactions.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System (IPC): This protocol incorporates in-process controls (IPC) to ensure reaction fidelity. The starting aldehyde is highly UV-active and reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) stain to form a bright orange/red spot on TLC. The product alcohol is also UV-active but does not react with 2,4-DNPH, providing a binary visual confirmation of reaction completion.

Materials Required
  • Substrate: this compound (1.0 equiv, 10.0 mmol, 1.78 g)

  • Reagent: Sodium borohydride (

    
    , 1.2 equiv, 12.0 mmol, 454 mg)
    
  • Solvent: Anhydrous Methanol (MeOH, 50 mL, 0.2 M relative to substrate)

  • Quench: Saturated aqueous

    
     solution
    
  • Extraction: Ethyl Acetate (EtOAc), Brine

Procedure
  • Dissolution & Cooling: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with this compound. Add anhydrous MeOH and cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic nature of the hydride transfer and prevents competitive solvent reduction or thermal degradation.

  • Reagent Addition: Add

    
     portionwise over 10 minutes. Effervescence (
    
    
    
    gas evolution) will be observed as the reagent reacts with the protic solvent.
  • In-Process Control (IPC): Stir the reaction at 0 °C for 30 minutes. Monitor by TLC (Hexane/EtOAc 3:1, UV 254 nm and 2,4-DNPH stain). The reaction is complete when the aldehyde spot (

    
    ) disappears, and a new, more polar alcohol spot (
    
    
    
    ) appears.
  • Quenching: Carefully quench the reaction by dropwise addition of saturated aqueous

    
     (20 mL) at 0 °C.
    
    • Causality: A mild acidic quench destroys excess

      
       without causing acid-catalyzed dehydration of the resulting allylic-like alcohol, which would yield an unstable diene.
      
  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under vacuum to afford (2-chloro-1H-inden-3-yl)methanol. The crude product is typically >95% pure but can be recrystallized from hexane if necessary .
    

Workflow Step1 1. Dissolution Dissolve Aldehyde in MeOH (0 °C) Step2 2. Reagent Addition Portionwise addition of NaBH4 Step1->Step2 Step3 3. IPC Monitoring TLC (Hexane/EtOAc) until completion Step2->Step3 Step3->Step2 If incomplete Step4 4. Quenching Add sat. NH4Cl dropwise at 0 °C Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with Brine Step4->Step5 Step6 6. Isolation Dry (Na2SO4), Filter, Concentrate Step5->Step6

Step-by-step experimental workflow with in-process control loop.

Quantitative Data & Optimization Parameters

The following table summarizes the effect of solvent, temperature, and reagent selection on the chemoselectivity of this reduction. It highlights the necessity of the optimized conditions to prevent over-reduction or dehalogenation.

SolventTemperature (°C)ReagentConversion (%)1,2-Reduction (Alcohol) (%)1,4-Reduction / Byproducts (%)
Methanol 0

>99 >98 <2
Ethanol25 (RT)

>99928
THF0

>994555 (Dehalogenation/Over-reduction)
Methanol0

+

>99>99Trace (Luche Conditions)

Note on Luche Conditions: While the addition of Cerium(III) chloride (


) guarantees exclusive 1,2-reduction for highly sensitive enones , the inherent electronic structure of the 2-chloroindene system makes standard 

/MeOH highly efficient and cost-effective without the need for lanthanide additives.

References

  • Title: The 2-chloro-3-indenylmethyloxycarbonyl and benz[f]inden-3-ylmethyloxycarbonyl base-sensitive amino-protecting group. Application to an inverse Merrifield approach to peptide synthesis. Source: The Journal of Organic Chemistry, 1990, 55(1), 251–259. URL: [Link]

  • Title: Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Source: Journal of the American Chemical Society, 1978, 100(7), 2226-2227. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-1H-indene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 2-Chloro-1H-indene-3-carbaldehyde (CAS: 88099-28-9). This specific isomer is distinct from the more common 3-chloro-1H-indene-2-carbaldehyde (derived from 1-indanone). The protocols below are designed for researchers synthesizing this compound via the Vilsmeier-Haack reaction of 2-indanone or 2-chloroindene.

Compound Identification & Context

Before proceeding, confirm you are working with the correct isomer.

  • Target Compound: this compound[1][2][3][4]

    • Structure: Indene core, Chlorine at C2, Formyl group (-CHO) at C3.

    • CAS: 88099-28-9[1][3]

    • Origin: Typically synthesized via Vilsmeier-Haack formylation of 2-indanone or 2-chloroindene .

  • Common Isomer (Caution): 3-Chloro-1H-indene-2-carbaldehyde (CAS 74812-71-8).

    • Origin: Vilsmeier-Haack formylation of 1-indanone .

Purification Protocols

Method A: Recrystallization (Primary Strategy)

Best for: Removing trace starting materials and polymeric side-products. Prerequisite: Crude purity >85%.[5]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Comments
Ethanol (95%) Single Most common; balances solubility and recovery.
Hexane / Ethyl Acetate 10:1 to 5:1 Good for non-polar impurities; use if EtOH fails.

| Methanol | Single | Higher solubility; requires lower temperatures (-20°C) to maximize yield. |

Step-by-Step Protocol:

  • Dissolution: Place the crude yellow/brown solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (near boiling) to dissolve the solid completely.[6]

    • Tip: If a dark, insoluble residue remains (polymer), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Cooling: Allow the solution to cool slowly to room temperature on the benchtop (approx. 1-2 hours). Do not place directly into ice; this causes oiling out.

  • Crystallization: Once crystals appear at room temperature, move the flask to an ice-water bath (0-4°C) for 30 minutes to complete precipitation.

  • Isolation: Filter via vacuum filtration.[6][7] Wash the filter cake with cold solvent (same composition as mother liquor).

  • Drying: Dry under high vacuum (<5 mbar) at 25-40°C for 4 hours. Avoid high heat (>60°C) to prevent oxidation.

Method B: Flash Column Chromatography (Secondary Strategy)

Best for: Separating the product from unreacted 2-indanone or hydrolyzed byproducts.

Chromatographic Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient: 100:0

    
     90:10 
    
    
    
    80:20).
  • Loading: Dissolve crude in a minimum volume of Dichloromethane (DCM) or Toluene.

Elution Profile:

  • Non-polar impurities: Elute first (high Rf).

  • Target Aldehyde: Elutes mid-range (typically Rf ~0.4–0.6 in 9:1 Hex/EtOAc). It appears as a bright yellow band.

  • Polar impurities: Hydrolyzed ketones or acids elute last.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: The solution is too concentrated, or the cooling was too rapid.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of additional solvent (10-20% volume).

    • Add a "seed crystal" of pure product if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Allow to cool very slowly (wrap the flask in a towel).

Q2: The product has a dark brown color even after recrystallization.

  • Cause: Polymerization of the indene double bond or residual Vilsmeier salts.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve the solid in hot ethanol.

    • Add Activated Charcoal (5-10 wt%).

    • Stir for 5 minutes (do not boil vigorously).

    • Filter hot through Celite.

    • Proceed with crystallization.[6][7][8]

Q3: I see a peak at ~1700 cm⁻¹ in IR, but also a broad peak at 3400 cm⁻¹. Is my product wet?

  • Cause: Likely hydrolysis of the chloro-aldehyde to the corresponding carboxylic acid or enol/ketone form.[9]

  • Fix: Check stability. 2-halo-indenecarbaldehydes can hydrolyze in acidic moisture. Ensure all solvents are dry. If the acid is present, remove it by washing a DCM solution of the product with saturated NaHCO₃ (aq).

Synthesis & Impurity Pathway (Visualized)

The following diagram illustrates the likely synthesis route from 2-indanone and potential impurity formation.

G Start 2-Indanone Inter Chloro-iminium Intermediate Start->Inter + Reagent Impurity1 Impurity A: Unreacted 2-Indanone Start->Impurity1 Incomplete Conversion Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Inter Product 2-Chloro-1H-indene- 3-carbaldehyde (Target) Inter->Product Hydrolysis (Workup) Impurity2 Impurity B: Hydrolysis Product (Acid/Ketone) Product->Impurity2 Over-Hydrolysis / Oxidation

Caption: Synthesis pathway showing the transformation of 2-indanone to the target aldehyde and potential impurity origins.

Safety & Storage

  • Handling: The compound is an alkylating agent and likely a skin/eye irritant. Use gloves and work in a fume hood.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Stability: Avoid prolonged exposure to light, which can induce polymerization of the indene alkene.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • Indanone Functionalization

    • Zhu, A., et al. (2022).[10] One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives. Journal of Organic Chemistry. Link

  • General Purification of Chloro-Formyl-Indenes (Analogous Protocols)

    • Accela ChemBio Inc. Product Data: this compound (CAS 88099-28-9).[1][3][4] Link

    • Organic Syntheses, Coll. Vol. 3, p. 536 (1955). Preparation of Indanone derivatives. Link

Sources

Technical Support Center: Stability & Handling of Indene-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Prevention of Oxidation and Polymerization in Indene-3-Carbaldehyde Derivatives

Executive Summary: The "Double Threat" of Instability

Researchers working with indene-3-carbaldehyde often report the transformation of their bright yellow crystalline product into a brown, insoluble tar. This is not simple "degradation"; it is a cascade failure driven by two distinct chemical vulnerabilities:

  • The C1-Methylene "Fuse": The C1 position of the indene ring is pseudo-benzylic and acidic (

    
    ). In the presence of trace bases or radical initiators (like light), it readily forms an indenyl radical or anion, reacting with atmospheric oxygen to form hydroperoxides, which initiate rapid polymerization.
    
  • Aldehyde Auto-oxidation: Like all benzaldehyde analogs, the C3-formyl group is susceptible to radical auto-oxidation, converting the aldehyde to the corresponding carboxylic acid (Indene-3-carboxylic acid), which acts as an autocatalyst for further decomposition.

This guide provides the protocols required to arrest these pathways.

Module 1: The Chemistry of Degradation (Diagnostic)

To prevent the issue, you must understand the mechanism. The degradation is rarely linear; it is a branched pathway leading to either acidic impurities or polymeric tars .

Degradation Pathway Diagram

IndeneDegradation Indene Indene-3-Carbaldehyde (Target Product) Radical Indenyl Radical (Intermediate) Indene->Radical UV Light / Trace Metal Acid Indene-3-Carboxylic Acid (Auto-oxidation) Indene->Acid [O] (Slow) Peroxide C1-Hydroperoxide Radical->Peroxide + O2 (Air) Polymer Brown Tar (Polymerization) Peroxide->Polymer Radical Propagation Acid->Polymer Acid Catalysis

Figure 1: The dual degradation pathway. Note that the formation of trace acid (bottom path) accelerates the polymerization (top path).

Module 2: Synthesis & Workup Protocols

The majority of "stability" issues are actually workup failures . The standard Vilsmeier-Haack formylation generates an intermediate iminium salt.[1][2][3] The danger zone is the hydrolysis step .

Protocol: The "Cold-Quench" Vilsmeier Workup

Objective: Hydrolyze the iminium salt without triggering thermal polymerization.

  • Reagents:

    • Crude Vilsmeier mixture (Indene +

      
      /DMF).
      
    • Quench Buffer: Saturated Aqueous Sodium Acetate (

      
      ) or 
      
      
      
      (Avoid strong bases like NaOH).
    • Solvent: Dichloromethane (DCM) or Diethyl Ether (

      
      ).
      
  • Step-by-Step Procedure:

    • Step 1 (Cooling): Cool the reaction mixture to 0°C (Ice/Salt bath).

    • Step 2 (The Quench): Add the quench buffer dropwise.

      • Critical: Maintain internal temperature

        
        . The hydrolysis is exothermic. Heat + Acid = Polymerization.[4]
        
    • Step 3 (Extraction): Extract immediately with DCM.

    • Step 4 (The Wash): Wash the organic layer with water, then brine.

      • Pro-Tip: Add a spatula tip of BHT (Butylated hydroxytoluene) to the organic layer before drying. This scavenges radicals during the concentration step.

    • Step 5 (Concentration): Evaporate solvent at room temperature (do not heat the water bath above 30°C).

Data: Quenching Agent Impact
Quenching AgentpH ProfileRisk LevelOutcome
NaOH (1M) > 12 (High)Critical Promotes Aldol condensation (dimerization).
Water only < 2 (Low)High Acid-catalyzed polymerization of the indene.
Sat. NaOAc ~ 8 (Buffered)Low Recommended. Gentle hydrolysis.
Sat. NaHCO3 ~ 8.5 (Buffered)Low Good, but

evolution can cause foaming.

Module 3: Purification (The "Deactivated Silica" Method)[5]

The Issue: Standard silica gel is slightly acidic (


). This acidity is sufficient to catalyze the polymerization of indene-3-carbaldehyde on the column, resulting in "streaking" and low yields.

The Solution: You must create a "neutral" stationary phase.

Protocol: Preparation of Deactivated Silica[6][7]
  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Doping: Add 1% Triethylamine (

    
    )  to the solvent mixture.
    
  • Slurry Packing: Slurry the silica gel in this

    
    -doped solvent. Let it sit for 5 minutes.
    
  • Running the Column:

    • Use the doped solvent for packing and the initial 2-3 column volumes.

    • You can switch to non-doped solvent once the product starts eluting, but maintaining 0.5%

      
       is safer.
      
  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica continues to degrade the product.

Module 4: Storage & Handling[8][9]

Once isolated, the clock starts ticking.

Storage Decision Tree

StorageLogic Start Freshly Isolated Indene-3-Carbaldehyde Usage Immediate Use (< 24 Hours)? Start->Usage Yes Store at 4°C Wrap in Foil Under Argon Usage->Yes Yes No Long Term Storage Usage->No No Action1 Dissolve in Benzene/DCM (If liquid storage preferred) No->Action1 Action2 Recrystallize & Dry (Solid storage) No->Action2 Final Store at -20°C Argon Atmosphere Amber Vial Action1->Final Action2->Final

Figure 2: Decision logic for preserving sample integrity.

Key Storage Rules:

  • Argon over Nitrogen: Argon is heavier than air and provides a better "blanket" for the crystals in the vial.

  • Radical Scavengers: If the product is an oil, add 0.1% w/w Hydroquinone or BHT . This inhibits the radical chain reaction.

  • Solvent Removal: Ensure all chlorinated solvents are removed. Traces of DCM can form HCl over time (photolysis), which catalyzes degradation.

Troubleshooting (FAQ)

Q1: My yellow solid turned brown overnight in the flask. Can I save it?

  • Diagnosis: Surface oxidation/polymerization.

  • Fix: Do not throw it away yet. The "brown" is often a surface layer of polymer. Perform a rapid filtration through a short plug of Basic Alumina or Deactivated Silica (see Module 3) using a non-polar solvent (Hexane/DCM 1:1). The polymer will stick to the baseline; the aldehyde will elute.

Q2: I see a new peak at 10.5-12.0 ppm in the 1H NMR.

  • Diagnosis: This is the carboxylic acid (

    
    ) proton. Your aldehyde has auto-oxidized.
    
  • Fix: If the impurity is <10%, wash the dissolved product with saturated

    
     . The acid will deprotonate and move to the aqueous layer; the aldehyde stays in the organic layer.
    

Q3: Why did my yield drop after column chromatography?

  • Diagnosis: Acid-catalyzed decomposition on the silica.[5][6]

  • Fix: You likely used standard silica. Repeat using 1%

    
     deactivated silica . If the compound is extremely labile, skip the column and purify via recrystallization  from Ethanol/Water or Hexane/DCM.
    

Q4: Can I use the Vilsmeier reagent at room temperature?

  • Diagnosis: Risk management.[7]

  • Fix: While the reaction can proceed at RT, we recommend generating the Vilsmeier complex (

    
    ) at 
    
    
    
    , then adding the indene. Heating should only be applied if monitoring shows no conversion after 1 hour. Excess heat promotes polymerization of the starting material.[7]

References

  • Vilsmeier-Haack Reaction Mechanism & Conditions

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
    • Context: Establishes the standard protocol for formylation of electron-rich aromatics and the necessity of controlled hydrolysis.
  • Instability of Indene Derivatives

    • Ready, J. M., et al. (2001). Synthesis and Reactivity of Indene Derivatives. Journal of the American Chemical Society.
    • Context: Discusses the acidity of the C1 proton and the propensity for polymeriz
    • (Representative Link)

  • Purification of Labile Aldehydes

    • BenchChem Technical Support.[8][6][7] (2025).[6][9][7][10][11] Purification Strategies for Unstable Aldehydes on Silica Gel.

    • Context: Provides the specific protocol for deactivating silica gel with triethylamine to prevent acid-catalyzed degrad
    • 8

  • Radical Scavenging in Synthesis

    • ChemicalBook Safety Data. (2025).[6][9][7][10][11] Handling and Storage of Indene-3-Carbaldehyde.

    • Context: Highlights the use of inert atmospheres and temperature control to mitigate auto-oxid
    • 10[5][8][7][12][13][14]

Sources

Validation & Comparative

Comparative Guide: Distinguishing 2-Chloro vs. 3-Chloro Isomers of Indene Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of indenyl-based pharmacophores (e.g., melatonin receptor agonists, tubulin inhibitors), the Vilsmeier-Haack formylation of indanones is a pivotal step. However, this reaction yields distinct regioisomers depending on the starting material (1-indanone vs. 2-indanone). Distinguishing between 3-chloro-1H-indene-2-carbaldehyde (Isomer A) and 2-chloro-1H-indene-3-carbaldehyde (Isomer B) is critical, as their electronic properties and subsequent reactivity profiles differ significantly.

This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy (


H, NOESY, HMBC) and X-ray crystallography, grounded in the mechanistic origin of each species.

Mechanistic Origin & Structural Context[1][2]

To accurately identify the isomers, one must first understand their synthetic lineage. The Vilsmeier-Haack reaction transforms a ketone into a


-chlorovinyl aldehyde. The position of the carbonyl in the starting indanone dictates the substitution pattern of the indene product.
Synthesis Pathways[3][4]
  • Pathway A (From 1-Indanone):

    • Mechanism: Formylation occurs at the

      
      -position (C2). Chlorination occurs at the former carbonyl (C1).
      
    • Resulting Structure: The indene system is renumbered such that the

      
       carbon is C1. The original C1 (now chlorinated) becomes C3 of the indene. The original C2 (formylated) becomes C2.
      
    • Product: 3-chloro-1H-indene-2-carbaldehyde .

  • Pathway B (From 2-Indanone):

    • Mechanism: Formylation occurs at the

      
      -position (C1 or C3, equivalent). Chlorination occurs at C2.
      
    • Resulting Structure: The double bond forms between C2 and C3 to maintain conjugation with the aldehyde.

    • Product: This compound .

Visualization of Synthesis Logic

SynthesisPathways Indanone1 1-Indanone (C=O at C1) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Indanone1->Vilsmeier Indanone2 2-Indanone (C=O at C2) Indanone2->Vilsmeier IsomerA Isomer A: 3-chloro-1H-indene-2-carbaldehyde (CHO adjacent to CH2) Vilsmeier->IsomerA From 1-Indanone (Regioselective at C2) IsomerB Isomer B: This compound (CHO adjacent to Ar-H) Vilsmeier->IsomerB From 2-Indanone (Regioselective at C1/3)

Figure 1: Mechanistic divergence in the synthesis of chloroindene carbaldehydes.

Analytical Comparison: The Definitive Protocol

While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights and similar fragmentation patterns, NMR Spectroscopy provides unambiguous structural proof.

Proton ( H) NMR Signatures[6]

The key differentiator is the spatial environment of the aldehyde proton.

Feature3-chloro-1H-indene-2-carbaldehyde (From 1-Indanone)This compound (From 2-Indanone)
Aldehyde Position C2 (Vinyl)C3 (Vinyl)
Neighboring Group C1-Methylene (

)
C4-Aromatic Proton
Aldehyde Shift (

)
~10.0 - 10.2 ppm~10.0 - 10.2 ppm

Shift (

)
~3.6 - 3.9 ppm (Singlet/Multiplet)~3.6 - 3.9 ppm (Singlet/Multiplet)
Key NOE Correlation Strong NOE between CHO and

Strong NOE between CHO and Ar-H (C4)
The "NOE Decision Tree" Experiment

The Nuclear Overhauser Effect (NOE) is the gold standard for this assignment. It detects protons that are spatially close (< 5 Å) even if they are not bonded.

Protocol:

  • Acquire a standard 1D

    
    H NMR in 
    
    
    
    or
    
    
    .
  • Identify the aldehyde peak (~10 ppm) and the methylene peak (~3.7 ppm).

  • Run a 1D Selective NOE or 2D NOESY experiment.

  • Irradiate the Aldehyde peak.

Interpretation:

  • Observation A: Enhancement of the Methylene (

    
    )  signal (~3.7 ppm).
    
    • Identity:3-chloro-1H-indene-2-carbaldehyde .

  • Observation B: Enhancement of an Aromatic doublet (typically ~7.5-8.0 ppm, the C4 proton).

    • Identity:This compound .

Visualization of Analytical Logic

NMRLogic Start Unknown Chloroindene Carbaldehyde (Dissolve in CDCl3) Step1 Run 1H NMR Locate CHO (~10 ppm) and CH2 (~3.7 ppm) Start->Step1 Step2 Run 1D NOE / NOESY Target: CHO proton Step1->Step2 Decision Which signal shows NOE enhancement? Step2->Decision ResultA CH2 Signal Enhanced (CHO is close to CH2) Decision->ResultA ~3.7 ppm peak ResultB Aromatic (C4-H) Enhanced (CHO is close to Ring) Decision->ResultB ~7.5-8.0 ppm peak IdentityA CONFIRMED: 3-chloro-1H-indene-2-carbaldehyde ResultA->IdentityA IdentityB CONFIRMED: This compound ResultB->IdentityB

Figure 2: NMR decision tree for structural assignment.

Experimental Validation Protocols

Synthesis of Reference Standards (Vilsmeier-Haack)

To generate self-validating controls, perform the Vilsmeier reaction on known starting materials.

Reagents:

  • Phosphorus Oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1]
    
  • Dimethylformamide (DMF)[2][3]

  • 1-Indanone (Commercial Grade)

  • 2-Indanone (Commercial Grade)

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under

    
    , cool DMF (3.0 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 min to form the chloroiminium salt (white solid/slurry).
  • Addition: Dissolve the Indanone (1.0 eq) in minimal DMF and add dropwise to the reagent.

  • Reaction: Warm to 60-80°C and monitor by TLC (approx. 2-4 hours).

  • Workup: Pour the mixture into ice water. Neutralize with saturated

    
     or 
    
    
    
    to hydrolyze the iminium intermediate.
  • Isolation: Filter the resulting yellow/orange precipitate. Recrystallize from Ethanol/Water.

Outcome:

  • 1-Indanone

    
    3-chloro-1H-indene-2-carbaldehyde  (MP: ~85-88°C).
    
  • 2-Indanone

    
    This compound  (MP: ~110-112°C). Note: Melting points are approximate and purity dependent.
    
X-Ray Crystallography (The Ultimate Arbiter)

If NMR data is ambiguous due to overlapping signals (e.g., in complex derivatives), single-crystal X-ray diffraction (XRD) is required.

  • Crystal Growth: Slow evaporation of Ethyl Acetate/Hexanes (1:4) usually yields suitable monoclinic or triclinic crystals.

  • Key Parameter: The C-Cl bond length (~1.74 Å) and its position relative to the

    
     carbon (C1) will definitively map the structure.
    

Why It Matters: Reactivity & Bioactivity

Distinguishing these isomers is not merely academic; it dictates the success of downstream medicinal chemistry.

  • Nucleophilic Substitution (

    
     / 
    
    
    
    ):
    • 3-chloro isomer: The Chlorine is at the

      
      -position of an 
      
      
      
      -unsaturated aldehyde. It is highly activated for nucleophilic aromatic-like substitution (addition-elimination) by amines or thiols.
    • 2-chloro isomer: The Chlorine is also vinyl, but steric hindrance from the adjacent phenyl ring (C4-H) and the aldehyde at C3 can alter reaction rates and regioselectivity.

  • Condensation Reactions:

    • Aldehydes at C2 vs C3 have different steric profiles. Condensing with hydrazines or active methylenes (Knoevenagel) will proceed at significantly different rates.

References

  • Vilsmeier, A., & Haack, A. (1927).[3][4][1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Jones, G., & Stanforth, S. P. (2000).[4][5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

  • BenchChem. (2025).[6] General NMR Characterization of Chloro-aldehyde derivatives. Link (General reference for shift prediction logic).

  • Organic Chemistry Portal. Synthesis of Indenes and Vilsmeier-Haack Reaction. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-1H-indene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary & Hazard Architecture

Compound Identity: 2-Chloro-1H-indene-3-carbaldehyde (CAS: 5000-65-7) Physical State: Solid (typically yellow-to-orange crystalline powder).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public databases, its Structure-Activity Relationship (SAR) dictates a strict safety protocol. We treat this molecule as a convergence of three distinct hazard classes:

  • The Aldehyde Moiety (-CHO): Highly reactive with biological nucleophiles (proteins/DNA). This confers a high risk of respiratory sensitization and contact dermatitis.

  • The Halogenated Indene Core: The chloro-substitution increases lipophilicity, facilitating dermal absorption. The indene system is electron-rich, making it potentially reactive towards oxidizers.

  • Physical Form (Dust): As a solid intermediate, the primary vector for exposure is airborne particulates during weighing and transfer.

Core Directive: Handle as a Potent Sensitizer and Lachrymator . Zero-skin-contact and zero-inhalation protocols are mandatory.[1]

PPE Matrix: The Defense Layer

Do not rely on standard "lab safety" defaults. This matrix is calibrated for the specific permeation kinetics of lipophilic chlorinated aldehydes.

Protection ZoneStandard Requirement Technical Justification (The "Why")
Hand Protection (Solid Handling) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)The solid dust is abrasive and lipophilic. Double layering prevents micro-tears from compromising the barrier. Change immediately upon contamination.[2][3]
Hand Protection (Solution Phase) Silver Shield® (Laminate) or VitonOnce dissolved (e.g., in DCM or DMF), the solvent acts as a carrier vehicle, drastically reducing nitrile breakthrough time. Standard nitrile is insufficient for prolonged solution contact [1].
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Aldehydes are respiratory sensitizers. If work must occur outside a hood (e.g., balance maintenance), a fit-tested P100 respirator is required to block particulates.
Ocular Chemical Goggles (Not Safety Glasses)Fine powders drift. Safety glasses leave gaps. Goggles seal the orbital area against lachrymatory dust.
Body Tyvek® Lab Coat + Sleeve CoversCotton lab coats trap dust in the weave, creating a secondary exposure source later. Tyvek sheds particulates.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Step)

The majority of exposures occur here due to static charge dispersing the powder.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Indene derivatives are static-prone; "flying powder" is a major contamination vector.

  • The "Boat-in-Jar" Method:

    • Tare a glass weighing boat inside a secondary screw-top jar.

    • Transfer the chemical into the boat.

    • Seal the jar before removing it from the balance enclosure.

    • Result: No loose dust traverses the open lab bench.

  • Solvent Addition: Never add solvent to the solid in an open vessel. Add solvent via syringe through a septum or in a semi-closed flask to prevent the "puff" of displaced air from ejecting toxic dust [2].

Phase B: Reaction Monitoring
  • Closed Systems: All reactions involving this aldehyde should run under positive nitrogen pressure. This prevents the escape of vapors if the reaction exotherms.

  • TLC/Sampling: Do not walk across the lab with a dripping pipette. Use a secondary container (beaker) to transport the pipette to the TLC station.

Phase C: Spill Management

Do not sweep dry dust.

  • Isolate: Evacuate the immediate 10-foot radius.

  • Dampen: Cover the powder gently with a paper towel soaked in an inert solvent (e.g., heptane) or water to suppress dust generation.

  • Scoop: Lift the damp material into a wide-mouth waste jar.

  • Decontaminate: Wash the surface with a mild surfactant followed by water. Avoid bleach (hypochlorite) initially, as it may react aggressively with the aldehyde or indene functionalities.

Waste Disposal & Deactivation

Classification: Halogenated Organic Waste (Do not mix with general organic solvents if your facility segregates halogens to reduce incineration costs).

Waste StreamProtocolNotes
Solid Waste Double-bagged in clear polyethylene. Label: "Toxic Solid - Halogenated Aldehyde"Do not place loose powder in the bin.
Liquid Waste Segregated Halogenated CarboypH Check: Ensure waste stream is not strongly acidic or basic to prevent polymerization of the indene moiety in the drum [3].
Contaminated Sharps Rigid puncture-proof containerNeedles used for this compound must never be recapped.

Deactivation (Quenching): For trace residues on glassware, rinse with a dilute sodium bisulfite (


) solution. The bisulfite forms a water-soluble adduct with the aldehyde, significantly reducing volatility and reactivity before final washing [4].

Visualizing the Safety Architecture

The following diagram illustrates the "Hierarchy of Controls" specifically applied to this compound.

SafetyProtocol cluster_source Source Hazard cluster_controls Barrier Systems cluster_waste Disposal Path Chemical This compound (Solid Dust / Sensitizer) Engineering Engineering Control: Fume Hood + Static Ionizer Chemical->Engineering Containment PPE PPE Layer: Double Nitrile + Goggles (Silver Shield for Solvents) Chemical->PPE DIRECT CONTACT (FAILURE MODE) Engineering->PPE Residual Risk Quench Deactivation: Bisulfite Rinse (Adduct Formation) PPE->Quench Glassware Cleaning Bin Final Waste: Halogenated Organic Stream Quench->Bin Safe Disposal

Figure 1: Operational safety workflow emphasizing containment (Engineering) over reliance on PPE, with a specific deactivation step for aldehyde residues.

References

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide, 5th Ed - Personal Protective Equipment Selection. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for Aldehyde quenching protocols).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.